6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Applications
6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Applications
Executive Summary
6-Chloro-2,8-dimethylquinoline (CAS 948289-20-1) is a highly specialized, nitrogen-containing heterocyclic building block utilized extensively in advanced medicinal chemistry, proteomics research, and materials science[1]. Characterized by its unique substitution pattern—a chlorine atom at the C6 position and methyl groups at the C2 and C8 positions—this quinoline derivative offers a privileged scaffold for rational drug design[2]. The steric hindrance provided by the 2,8-dimethyl groups significantly modulates the basicity and nucleophilicity of the quinoline nitrogen, while the 6-chloro substituent serves as an orthogonal handle for late-stage transition-metal-catalyzed functionalization. This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and downstream applications.
Physicochemical Profiling and Analytical Signatures
Accurate analytical profiling is essential for validating the integrity of synthesized or procured 6-chloro-2,8-dimethylquinoline. The compound typically presents as a yellow solid at room temperature[3]. The table below summarizes its core physicochemical properties and Nuclear Magnetic Resonance (NMR) signatures, which serve as a self-validating benchmark for product purity.
| Property / Analytical Metric | Value / Description |
| IUPAC Name | 6-chloro-2,8-dimethylquinoline |
| CAS Registry Number | 948289-20-1[4] |
| Molecular Formula | C11H10ClN |
| Molecular Weight | 191.66 g/mol [4] |
| Physical Appearance | Yellow solid[3] |
| Melting Point | 73–74 °C[3] |
| 1H NMR (400 MHz, CDCl3) | δ 7.90 (d, J = 8.4 Hz, 1H), 7.58 (d, J = 2.3 Hz, 1H), 7.48 (m, 1H), 7.28 (d, J = 8.4 Hz, 1H), 2.79 (s, 3H), 2.76 (s, 3H)[3] |
| 13C NMR (101 MHz, CDCl3) | δ 158.1, 145.4, 138.9, 135.3, 130.7, 130.0, 127.0, 124.0, 122.5, 25.6, 17.8[3] |
Expert Insight: The distinct singlet peaks at δ 2.79 and 2.76 ppm in the 1H NMR spectrum are critical diagnostic markers for the C2 and C8 methyl groups, confirming successful cyclization without undesired migration.
Mechanistic Synthetic Pathways
The construction of the 6-chloro-2,8-dimethylquinoline core can be approached via two primary retrosynthetic disconnections. The choice of pathway dictates the impurity profile and overall yield.
Pathway A: The Classical Doebner-Miller Reaction
Historically, 2-alkylquinolines are synthesized via the Doebner-Miller reaction. For this specific target, 4-chloro-2-methylaniline is reacted with crotonaldehyde under strongly acidic conditions. While conceptually straightforward, this route often suffers from low yields due to the propensity of crotonaldehyde to undergo competitive polymerization and the formation of regioisomeric mixtures[5].
Figure 1: Classical Doebner-Miller synthesis route for 2,8-dimethylquinoline derivatives.
Pathway B: Advanced Catalytic Retro-Aldol / Friedländer Condensation
To circumvent the limitations of the Doebner-Miller approach, modern synthetic protocols utilize a catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes[3]. By using a β-hydroxyketone as an in situ source of acetone, the reaction avoids the self-condensation issues of neat enolizable ketones. The controlled release of acetone reacts seamlessly with 2-amino-5-chloro-3-methylbenzaldehyde via a Friedländer-type condensation, yielding the target compound with high regioselectivity and yields up to 88%[3].
Figure 2: Mechanistic pathway for the synthesis of 6-chloro-2,8-dimethylquinoline via retro-aldol.
Experimental Protocol: Catalytic Retro-Aldol Synthesis
The following methodology outlines the self-validating synthesis of 6-chloro-2,8-dimethylquinoline based on the retro-aldol condensation strategy[3].
Causality & Rationale: The use of a β-hydroxyketone (e.g., 4-hydroxy-4-methyl-2-pentanone) under basic conditions ensures a steady, low-concentration generation of acetone. This kinetic control prevents the acetone from undergoing rapid self-aldol condensation (forming mesityl oxide), thereby funneling the intermediate exclusively into the cross-condensation with the aminobenzaldehyde.
Step-by-Step Methodology:
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Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-chloro-3-methylbenzaldehyde (1.0 mmol) and the selected β-hydroxyketone (1.5 mmol).
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Catalyst Introduction: Introduce the base catalyst (e.g., KOH, 20 mol%) and an appropriate organic solvent (such as toluene or ethanol, 5.0 mL).
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Thermal Activation: Heat the reaction mixture to reflux (approx. 80–110 °C depending on the solvent). Maintain stirring for 12–24 hours. The thermal energy is critical to drive the initial retro-aldol cleavage.
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In-Process Quality Control (QC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (10:1 v/v) mobile phase. The disappearance of the highly fluorescent starting material and the appearance of a new UV-active spot indicates successful cyclization.
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Workup & Extraction: Upon completion, cool the mixture to room temperature. Quench with distilled water (10 mL) and extract the aqueous layer with ethyl acetate (3 × 10 mL).
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Drying & Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Expert Insight: Na₂SO₄ is preferred over MgSO₄ to prevent potential Lewis acid-base complexation with the newly formed, sterically hindered quinoline nitrogen. Evaporate the solvent under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1 to 5:1 v/v) to isolate 6-chloro-2,8-dimethylquinoline as a yellow solid[3].
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Validation: Confirm product identity via melting point apparatus (target: 73–74 °C) and 1H NMR spectroscopy[3].
Applications in Drug Development and Proteomics
The structural topology of 6-chloro-2,8-dimethylquinoline makes it a highly sought-after intermediate in pharmaceutical R&D.
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Late-Stage Functionalization: The C6 chlorine atom is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly generate libraries of 6-aryl or 6-amino quinoline derivatives without altering the core pharmacophore.
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Steric Modulation: The methyl groups at C2 and C8 flank the quinoline nitrogen. This steric bulk can prevent rapid N-oxidation by cytochrome P450 enzymes in vivo, thereby improving the metabolic stability and pharmacokinetic half-life of derived drug candidates.
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Proteomics Research: Derivatives of this core, specifically 6-chloro-2,8-dimethylquinoline-3-carboxylic acid (CAS 948289-26-7) and its ethyl ester (CAS 948289-32-5), are commercially utilized as specialty reagents in proteomics research[1][6]. These carboxylic acid derivatives act as critical building blocks for synthesizing affinity probes and enzyme inhibitors used to map protein-protein interactions.
References
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Title: 6-Chloro-2,8-dimethylquinoline | C11H10ClN | CID 17039987 - PubChem Source: nih.gov URL: [Link]
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Title: Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes Source: rsc.org URL: [Link]
